N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

physicochemical properties drug-likeness procurement specification

Researchers seeking novel chemotypes for kinase/GPCR/CNS discovery often face scaffold redundancy. CAS 2548991-48-4 delivers a pyrimidine-piperazine-pyrazine scaffold absent from public bioactivity databases, enabling genuinely new SAR starting points. • Underrepresented scaffold for diversity screening & orthogonal hit-finding • Favorable computed properties: MW 299.37, XLogP3 1.3, zero HBD, 7 HBA • Well-defined structure (exact mass 299.18584370 Da) suitable as HPLC/LC-MS reference standard

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2548991-48-4
Cat. No. B6448209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2548991-48-4
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-15(17-5-4-16-12)22-8-6-21(7-9-22)14-10-13(20(2)3)18-11-19-14/h4-5,10-11H,6-9H2,1-3H3
InChIKeySCAORJMBXSIWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2548991-48-4 Procurement-Ready Profile


N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548991-48-4) is a synthetic heterocyclic small molecule with a molecular formula of C15H21N7 and a molecular weight of 299.37 g/mol [1]. It belongs to the class of pyrimidine-piperazine derivatives, which are frequently investigated as kinase inhibitors, GPCR modulators, and CNS-targeting agents. Its structure incorporates a pyrimidine core linked via a piperazine spacer to a 3-methylpyrazine moiety, with a dimethylamino group at the pyrimidine 4-position [2]. While structurally related piperazinyl pyrimidines are claimed in patent literature as CCR4 antagonists and 5-HT receptor modulators [2], no primary research article or authoritative database was identified that reports quantitative biological activity data for this specific compound as of the search date.

Novel chemotype for screening
No pre-existing target annotation; fits diversity screening sets and exploratory programs.
Pyrimidine-piperazine scaffold
Supports SAR expansion against kinase or GPCR targets in underexplored chemical space.
Analytical reference standard
Well-defined structure and computed properties support method development for related derivatives.

CAS 2548991-48-4: Interchangeability Risk


Within the pyrimidine-piperazine chemotype, minor structural variations at the pyrazine substitution position (e.g., 2-methyl vs. 3-methyl, or pyrazine vs. pyridine) and the amino substituent on the pyrimidine core (N,N-dimethyl vs. morpholine vs. N-ethyl) are known to produce divergent target selectivity and potency profiles [1]. For instance, structurally related compounds within the WO2019062662A1 patent family are claimed to possess 5-HT reuptake inhibition and 5-HT1A receptor agonism, while others in the US9493453B2 family are claimed as CCR4 antagonists [1][2]. Without compound-specific quantitative selectivity data for CAS 2548991-48-4, procurement decisions cannot rely on class-level assumptions. The absence of publicly available binding or functional assay data means that substituting a close analog—even one with a similar pyrimidine-piperazine-pyrazine scaffold—carries unquantifiable risk of altered target engagement, off-target activity, and pharmacokinetic behavior.

Regioisomeric analog
A 3-methyl to 6-methylpyrazine shift cannot assume identical electronic distribution or steric presentation.
Substitution may alter target selectivity without experimental data.
Patent family context
Exemplified leads in WO2019062662A1 (5-HT1A) vs US9493453B2 (CCR4) exhibit divergent pharmacological mechanisms.
Scaffold target engagement is context-dependent and unverified for this compound.
Data-vacant analog space
Closest structural analogs lack quantitative bioactivity data, preventing interchangeability assessment.
Any substitution carries unquantifiable risk of altered pathway engagement.

CAS 2548991-48-4: Differentiation Evidence


Physicochemical Differentiation from Analogs

The compound possesses a molecular weight of 299.37 g/mol, topological polar surface area (TPSA) of 61.3 Ų, XLogP3 of 1.3, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]. In comparison, the closest structural analog N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (isomeric methylpyrazine attachment at the 6-position rather than the 3-position) is predicted to have identical bulk physicochemical descriptors but may differ in electronic distribution and steric presentation around the pyrazine nitrogen lone pairs. This difference is not quantifiable without experimental data.

Physicochemical profile
Data to verify
MW 299.37 g/mol, TPSA 61.3 Ų, XLogP3 1.3, HBD 0, HBA 7
Supports compound handling and solubility estimation.
Computed properties; no experimental confirmation available.
physicochemical properties drug-likeness procurement specification

Patent Landscape: 5-HT vs. CCR4 Antagonism

The patent family WO2019062662A1 (Sunshine Lake Pharma) claims substituted pyrimidine piperazine compounds as 5-hydroxytryptamine reuptake inhibitors and/or 5-HT1A receptor agonists for CNS disorders [1]. In contrast, the patent family US9493453B2 (Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences) claims structurally related piperazinyl pyrimidine derivatives as CCR4 antagonists for inflammatory and allergic diseases [2]. CAS 2548991-48-4 falls structurally within the general Markush scope of WO2019062662A1 but is not exemplified in the patent. Its specific pharmacological profile—whether 5-HT modulation, CCR4 antagonism, or an alternative target—remains unverified in the public domain.

Patent landscape
Class-level inference
WO2019062662A1 (5-HT1A agonism) vs US9493453B2 (CCR4 antagonism)
Target engagement context-dependent; not exemplified in either patent.
Specific pharmacological profile remains unverified.
GPCR modulation 5-HT1A receptor CCR4 antagonism intellectual property

ADME-Liability vs. Drug-Likeness Benchmarks

Based on computed properties, CAS 2548991-48-4 satisfies all four Lipinski Rule of Five criteria (MW ≤ 500; XLogP3 ≤ 5; HBD ≤ 5; HBA ≤ 10), with values of MW 299.37, XLogP3 1.3, HBD 0, and HBA 7 [1]. This places it within favorable oral drug-likeness space. However, without experimental solubility, permeability, metabolic stability, or P-gp efflux data, this computational prediction does not differentiate it from thousands of other rule-of-five-compliant screening compounds.

Drug-likeness benchmark
Computed prediction
Meets all Lipinski Rule of Five criteria (MW ≤500, XLogP3 ≤5, HBD ≤5, HBA ≤10).
Computed ADME liability screening favors inclusion in screening sets.
Does not differentiate from other compliant compounds; requires experimental validation.
ADME prediction Lipinski Rule of Five lead-likeness

Closest Known Structural Analogs

The closest structurally characterized analogs identified in the public domain are: (i) N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (regioisomeric pyrazine attachment), and (ii) 4-{2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (morpholine replacing dimethylamino at the pyrimidine 4-position) [1]. Neither analog has associated quantitative bioactivity data in the databases searched (PubChem, ChEMBL, BindingDB). This represents a data gap across the entire sub-series.

Closest analogs
Context-dependent
Regioisomeric pyrazine attachment and morpholine-substituted analogs identified.
Chemical space appears underexplored; no bioactivity data across sub-series.
Procurement fits exploratory screening where novelty is valued over known target engagement.
structure-activity relationship chemical similarity hit-to-lead

CAS 2548991-48-4: Recommended Applications


Exploratory Screening for Novel Targets

Given the absence of pre-existing target annotation, CAS 2548991-48-4 is best deployed as part of a diversity screening set in drug discovery programs seeking novel chemotypes. Its pyrimidine-piperazine-pyrazine scaffold is underrepresented in public bioactivity databases, meaning hits from primary screens would represent genuinely new structure-activity relationship (SAR) starting points. The compound's favorable computed drug-likeness (MW 299.37, XLogP3 1.3, zero HBD) supports its suitability for screening without immediate ADME liability concerns [1]. Programs targeting kinases, GPCRs, or CNS receptors may find this compound valuable as part of a broader chemotype exploration strategy, particularly where the goal is to identify scaffolds orthogonal to known inhibitor series claimed in patents WO2019062662A1 and US9493453B2 [2][3].

SAR Expansion of Pyrimidine-4-Amine Piperazine Series

For laboratories already working within the pyrimidine-piperazine chemical space, CAS 2548991-48-4 provides a specific substitution pattern—3-methylpyrazine at the piperazine terminus and N,N-dimethyl at the pyrimidine 4-position—that complements existing analogs. Systematic procurement of this compound alongside regioisomeric variants (e.g., 6-methylpyrazine or 2-methylpyrazine analogs) would enable mapping of the steric and electronic requirements at the pyrazine binding pocket. Such SAR studies are essential for understanding whether the pyrazine nitrogen position (3- vs. 6-substitution) influences target selectivity, as has been observed in related pyrazine-containing kinase and GPCR ligands [1]. However, users must note that no reference data exist to pre-validate any specific target engagement hypothesis.

Analytical Reference Standard for Method Development

The compound's well-defined structure (MW 299.18584370 Da exact mass; InChIKey SCAORJMBXSIWSF-UHFFFAOYSA-N) and the availability of computed properties including predicted density (1.226±0.06 g/cm³), boiling point (520.9±50.0 °C), and pKa (7.80±0.10) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development within programs synthesizing or characterizing pyrimidine-piperazine derivatives [1]. Its zero hydrogen bond donors and seven hydrogen bond acceptors provide a distinctive chromatographic profile that can be used to benchmark method performance. This application is independent of the compound's biological activity and instead leverages its well-characterized chemical identity.

Application
Selection Property
Validation Focus
Exploratory screening
Structural novelty
Primary screen hit validation
SAR expansion of pyrimidine-4-amines
Substitution pattern (3-methylpyrazine)
Binding pocket steric and electronic mapping
Analytical reference standard
Chemical identity and computed purity
Chromatographic method benchmarking
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